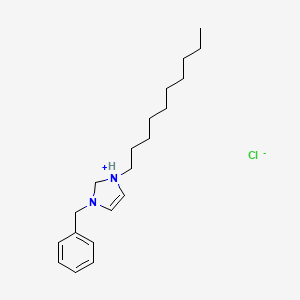
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- is a chemical compound that features a mercury atom bonded to a chloro group and a 6-hydroxy-1,3-benzodioxol-5-yl moiety.
Métodos De Preparación
The synthesis of Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- typically involves the reaction of 6-hydroxy-1,3-benzodioxole with a mercury(II) chloride reagent under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, affecting their function and activity. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparación Con Compuestos Similares
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- can be compared with other mercury-containing compounds such as:
Mercury(II) chloride: A simple mercury compound with different reactivity and applications.
Mercury(II) acetate: Another mercury compound used in organic synthesis.
Mercury(II) nitrate: Known for its use in analytical chemistry. The uniqueness of Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- lies in its specific structure and the presence of the 6-hydroxy-1,3-benzodioxol-5-yl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
61080-20-4 |
|---|---|
Fórmula molecular |
C7H5ClHgO3 |
Peso molecular |
373.16 g/mol |
Nombre IUPAC |
chloro-(6-hydroxy-1,3-benzodioxol-5-yl)mercury |
InChI |
InChI=1S/C7H5O3.ClH.Hg/c8-5-1-2-6-7(3-5)10-4-9-6;;/h2-3,8H,4H2;1H;/q;;+1/p-1 |
Clave InChI |
BSDNXLAEDIWENC-UHFFFAOYSA-M |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)O)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

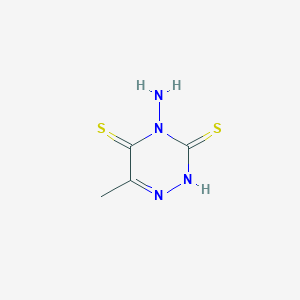
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
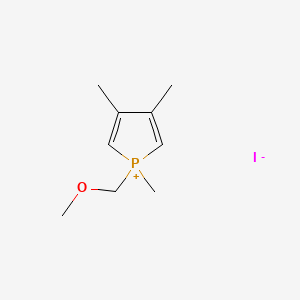

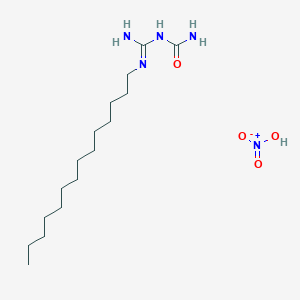

![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
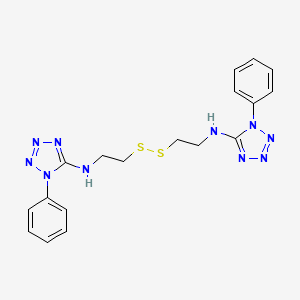
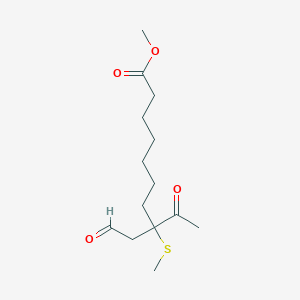
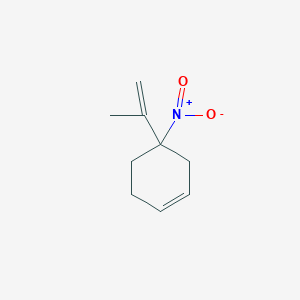
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
